Bienvenue dans la boutique en ligne BenchChem!

5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Medicinal Chemistry Anticancer Drug Discovery Scaffold Functionalization

This specific 5-(thiophen-2-yl) substitution pattern creates a privileged, non-cytotoxic template essential for focused anticancer library synthesis. The parent scaffold shows negligible intrinsic activity, providing a clean background for SAR studies. Its elaborated derivatives achieve single-digit µM IC50 values against MCF-7 breast cancer cells, outperforming Cisplatin in vitro. In vivo efficacy has been confirmed in a MCF-7 xenograft model. General thienopyrimidinone analogs are not interchangeable for these targeted derivatization campaigns.

Molecular Formula C10H6N2OS2
Molecular Weight 234.3g/mol
CAS No. 215928-54-4
Cat. No. B407784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS215928-54-4
Molecular FormulaC10H6N2OS2
Molecular Weight234.3g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC3=C2C(=O)NC=N3
InChIInChI=1S/C10H6N2OS2/c13-9-8-6(7-2-1-3-14-7)4-15-10(8)12-5-11-9/h1-5H,(H,11,12,13)
InChIKeyLFUBTAOTPHKKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 215928-54-4): A Foundational Thienopyrimidinone Scaffold for Derivative-Based Drug Discovery


5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 215928-54-4) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4-one class. Its core scaffold comprises a fused thiophene and pyrimidine ring system substituted with a thiophen-2-yl group at position 5 [1]. This compound serves as a critical synthetic intermediate and a versatile scaffold in medicinal chemistry, particularly for generating libraries of derivatives with diverse biological activities, notably anticancer properties [2].

Why 5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (215928-54-4) Cannot Be Replaced by Generic Thienopyrimidinones


Generic substitution of 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one with other thienopyrimidinone analogs is not feasible for targeted derivatization campaigns. Its unique 5-(thiophen-2-yl) substitution pattern creates a specific electronic and steric environment that directly influences the activity of its downstream derivatives [1]. Critically, the parent compound itself exhibits negligible in vitro cytotoxicity (data not shown), whereas its functionalized derivatives demonstrate potent, single-digit micromolar IC50 values against MCF-7 breast cancer cells [1]. This stark activity differential confirms that the parent scaffold is not an active pharmaceutical ingredient but a precise, privileged template for molecular elaboration, making it an essential and non-interchangeable starting material.

Quantitative Comparative Evidence for 5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 215928-54-4)


Crucial Scaffold: Parent Compound Lacks Intrinsic Cytotoxicity, Enabling Potent Derivatives

In a direct head-to-head comparison within the same study, the parent scaffold (Compound 2) showed no quantifiable antiproliferative effect (data not shown), while its derivatives (e.g., Compounds 15, 14, 8) achieved potent inhibition of MCF-7 breast cancer cell viability with IC50 values as low as 1.18 µM [1]. This demonstrates that the parent compound's value lies not in its own biological activity, but in its ability to serve as a non-cytotoxic platform for generating highly active anticancer agents.

Medicinal Chemistry Anticancer Drug Discovery Scaffold Functionalization

Proven Synthetic Tractability with High Yield in Core Cyclization Step

The core scaffold can be synthesized in a single, high-yielding step from readily available ethyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate (Compound 1) via cyclization with formamide, achieving a reported yield of 80% [1]. This high-yield cyclization provides a reliable and efficient entry point for generating diverse analog libraries.

Synthetic Chemistry Process Development Heterocyclic Synthesis

Derivatives Show Superior In Vitro Potency Against MCF-7 Cells Compared to Cisplatin

Derivatives synthesized from this specific scaffold demonstrate significantly greater in vitro antiproliferative activity against MCF-7 breast cancer cells than the clinical platinum-based chemotherapeutic agent Cisplatin [1]. The most potent derivative, Compound 15, exhibited an IC50 of 1.18 µM, which is over 11-fold lower (more potent) than the IC50 of 13.34 µM observed for Cisplatin in the same assay [1].

Cancer Therapeutics In Vitro Pharmacology Drug Screening

In Vivo Tumor Growth Inhibition Achieved with Derivatives of this Scaffold

In a MCF-7 mouse xenograft model, the synthesized thienopyrimidinone derivatives (based on this parent scaffold) significantly reduced tumor growth up to the 8th day of treatment in comparison to control animal models [1]. This provides in vivo proof-of-concept that this scaffold can yield therapeutically relevant anticancer compounds.

Preclinical Oncology In Vivo Pharmacology Xenograft Models

High-Value Application Scenarios for 5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (215928-54-4)


Scaffold for Focused Library Synthesis in Anticancer Drug Discovery

Procurement of this compound is recommended for medicinal chemistry teams focused on synthesizing focused libraries of thieno[2,3-d]pyrimidin-4-one derivatives for anticancer screening. The parent scaffold's lack of intrinsic cytotoxicity provides a clean background for SAR studies, and its demonstrated amenability to diverse functionalization (e.g., at the N3 position via alkylation, or through elaboration of hydrazide derivatives) allows for rapid exploration of chemical space [1]. The high-yielding core synthesis (80%) ensures cost-effective library generation [1].

Key Intermediate for the Synthesis of Potent MCF-7 Cell Growth Inhibitors

This specific compound is an essential starting material for the synthesis of derivatives with proven, single-digit micromolar activity against MCF-7 breast cancer cells [1]. These derivatives have been shown to be more potent than the clinical agent Cisplatin in vitro [1]. Researchers aiming to develop novel therapies for hormone-responsive breast cancer or explore the pim-1 kinase inhibitory pathway will find this scaffold to be a privileged starting point.

In Vivo Probe Development for Target Validation Studies

The in vivo efficacy of derivatives synthesized from this scaffold has been demonstrated in a MCF-7 mouse xenograft model, showing significant tumor growth reduction [1]. This makes the parent compound a strategic procurement item for laboratories requiring a validated chemical series to develop in vivo probes for target validation in oncology, particularly for targets implicated in breast cancer pathogenesis.

Quote Request

Request a Quote for 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.